molecular formula C17H21N5O3 B4968475 (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 5325-45-1

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4968475
CAS No.: 5325-45-1
M. Wt: 343.4 g/mol
InChI Key: UZABIMDZBREFNT-UHFFFAOYSA-N
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Description

(4E)-5-Methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a planar pyrazol-3-one core. Key structural features include:

  • Position 2: A 4-nitrophenyl group, contributing electron-withdrawing properties and influencing π-π stacking interactions.
  • Position 5: A methyl group, modulating steric effects and lipophilicity.

This compound’s synthesis typically involves condensation reactions of hydrazine derivatives with β-keto esters, followed by functionalization of the amino and aromatic groups .

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-(piperidin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-16(11-19-10-13-6-8-18-9-7-13)17(23)21(20-12)14-2-4-15(5-3-14)22(24)25/h2-5,11,13,18,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZABIMDZBREFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416787
Record name AC1NSRNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-45-1
Record name AC1NSRNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the piperidinylmethylamino group: This can be done through a nucleophilic substitution reaction where the piperidinylmethylamine reacts with a suitable leaving group on the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinylmethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazolone derivatives.

Scientific Research Applications

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-nitrophenyl, piperidin-4-ylmethylamino (E-config) Not explicitly given ~370 (estimated) ~170 (estimated) Potential enhanced solubility and receptor binding due to piperidine moiety
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-nitrophenyl, acetyl C₁₃H₁₁N₃O₄ 273.24 170 Lipinski-compliant, Rf = 0.7; IR: 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂)
(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propylpyrazol-3-one 4-nitrophenyl, piperazinyl-ethylamino (Z-config), propyl C₂₀H₂₅N₇O₃ 411.46 Not reported Increased steric bulk from propyl may reduce solubility vs. methyl substituents
4-[(E)-(4-hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-hydroxy-3-nitrophenyl, dimethyl C₁₉H₁₇N₅O₄ 379.37 Not reported Hydroxy group enhances hydrogen bonding; nitro at meta-position alters reactivity
5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one Ethoxy, pyridinylmethylamino C₁₈H₁₈N₄O₂ 334.37 Not reported Ethoxy group increases lipophilicity; pyridine enhances π-stacking capabilities

Functional Group Impact on Properties

Nitro Group Positioning

  • Target Compound : 4-Nitrophenyl at position 2 provides strong electron-withdrawing effects, stabilizing the pyrazolone ring and enhancing electrophilicity.
  • Analog : 3-Nitro substitution on a hydroxybenzylidene moiety introduces intramolecular hydrogen bonding, altering solubility and redox behavior .

Amino Substituents

  • Piperidine vs. Piperazine : The target’s piperidin-4-ylmethyl group offers a rigid, hydrophobic scaffold, whereas piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites but may increase polarity.

Alkyl vs. Aryl Groups

  • Methyl (Target) vs. Propyl () : Methyl minimizes steric hindrance, whereas propyl increases hydrophobicity and may hinder crystallinity.
  • Ethoxy (): Ethoxy groups improve membrane permeability but reduce aqueous solubility compared to hydroxyl or amino substituents .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Signatures of Key Functional Groups

Compound / ID IR Data (cm⁻¹) NMR Highlights (1H/13C)
Target Compound Expected: ~1700 (C=O), ~1550 (NO₂) Not reported in evidence; predicted δ 8.2–8.5 ppm (4-nitrophenyl aromatic H)
1702 (C=O), 1552 (NO₂), 1519 (C=N) 1H-NMR: Acetyl CH₃ at δ 2.3 ppm; 2-nitrophenyl H at δ 7.5–8.1 ppm
Not reported 1H-NMR: Methoxy group at δ 3.8 ppm; triazolopyridazinyl H at δ 8.5–9.0 ppm
(Fluorinated Analog) IR: Trifluoromethyl C-F stretch ~1100–1200 19F-NMR: CF₃ at δ -60 to -70 ppm; aromatic F at δ -110 to -120 ppm

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